1-Chloro-4-(4-fluorobenzyl)-5,6,7,8-tetrahydrophthalazine
Overview
Description
The compound “1-Chloro-4-(4-fluorobenzyl)-5,6,7,8-tetrahydrophthalazine” is a derivative of phthalazine, which is a nitrogen-containing heterocyclic compound . The molecule has a benzyl group (a benzene ring attached to a CH2 group) substituted with a fluorine atom at the 4-position, and a chlorine atom at the 1-position of the benzyl group.
Scientific Research Applications
Antimicrobial Activity
1-Chloro-4-(4-fluorobenzyl)-5,6,7,8-tetrahydrophthalazine and its derivatives have shown promising results in antimicrobial studies. For instance, a study by Liu (2015) focused on the synthesis and structural analysis of chloro- and fluoro-substituted thiocarboxyhydrazones, revealing their effectiveness against certain bacteria (Liu, 2015). Similarly, Ahsan et al. (2016) synthesized semicarbazone derivatives that displayed significant antibacterial and antifungal activities, indicating the compound's potential in antimicrobial applications (Ahsan et al., 2016).
Anticonvulsant Activity
Compounds related to this compound have been explored for their anticonvulsant properties. Kelley et al. (1995) synthesized 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, which demonstrated potent anticonvulsant activity in animal models (Kelley et al., 1995).
Anti-inflammatory and Analgesic Activities
Research has also been conducted on the anti-inflammatory and analgesic properties of derivatives of this compound. Khalifa and Abdelbaky (2008) found that certain imidazolyl acetic acid derivatives showed significant anti-inflammatory and analgesic activities in animal models (Khalifa & Abdelbaky, 2008).
Anti-Cancer Activity
Novel fluoro substituted benzo[b]pyran, structurally related to the subject compound, was found to have anti-lung cancer activity. Hammam et al. (2005) conducted studies that indicated these compounds' effectiveness against human cancer cell lines at low concentrations (Hammam et al., 2005).
Enzyme Inhibition for Alzheimer's and Diabetes
Chloro-/fluorobenzyl-substituted benzimidazolium salts, closely related to the compound , have been investigated for their inhibitory effects on enzymes relevant to Alzheimer's disease and diabetes. Bal et al. (2021) discovered that these compounds are effective inhibitors of α-glycosidase and acetylcholinesterase, crucial enzymes in the pathophysiology of these diseases (Bal et al., 2021).
Properties
IUPAC Name |
1-chloro-4-[(4-fluorophenyl)methyl]-5,6,7,8-tetrahydrophthalazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2/c16-15-13-4-2-1-3-12(13)14(18-19-15)9-10-5-7-11(17)8-6-10/h5-8H,1-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPFZHIPDSVSIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN=C2Cl)CC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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